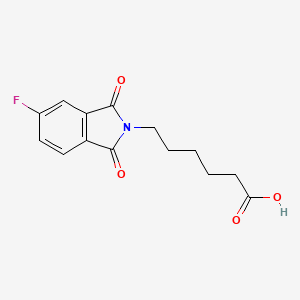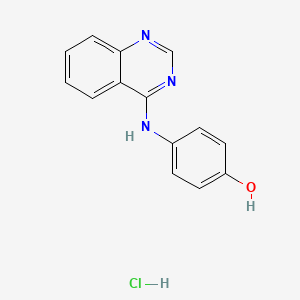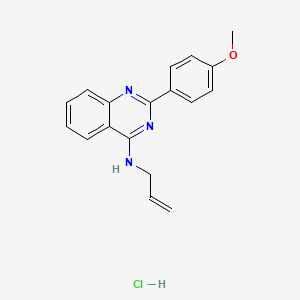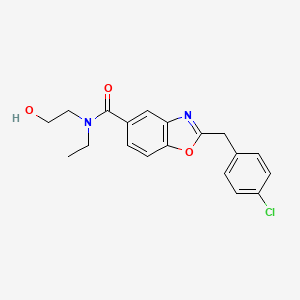![molecular formula C20H23NO6 B4942384 4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B4942384.png)
4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene, commonly known as ANE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANE is a complex molecule that can be synthesized using various methods.
作用機序
The exact mechanism of action of ANE is not fully understood. However, studies have suggested that ANE induces apoptosis in cancer cells by activating the mitochondrial pathway. ANE has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that ANE has several biochemical and physiological effects. ANE has been shown to reduce the expression of inflammatory cytokines such as TNF-α and IL-6. ANE has also been shown to increase the activity of antioxidant enzymes such as SOD and CAT. In addition, ANE has been shown to reduce the expression of pro-inflammatory enzymes such as COX-2 and iNOS.
実験室実験の利点と制限
One of the major advantages of ANE is its potent anti-cancer properties. ANE has been shown to induce apoptosis in cancer cells at low concentrations. ANE also has anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of ANE is its complex structure, which makes it difficult to synthesize and purify.
将来の方向性
The potential therapeutic applications of ANE are vast and require further research. Some of the future directions for ANE research include:
1. Studying the pharmacokinetics and pharmacodynamics of ANE in vivo.
2. Developing novel ANE derivatives with improved potency and selectivity.
3. Investigating the role of ANE in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Studying the synergistic effects of ANE with other anti-cancer drugs.
5. Investigating the role of ANE in the treatment of viral infections.
Conclusion:
ANE is a complex molecule that has gained significant attention in scientific research due to its potential therapeutic applications. ANE has potent anti-cancer, anti-inflammatory, and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases. However, further research is required to fully understand the mechanism of action and the pharmacokinetics of ANE. The future directions for ANE research are vast and require interdisciplinary collaboration among scientists and researchers.
合成法
The synthesis of ANE is a complex process that involves several steps. One of the most commonly used methods for the synthesis of ANE is the Knoevenagel condensation reaction. This reaction involves the condensation of 2-nitrophenylacetic acid with 4-allyl-2-methoxyphenol in the presence of a base catalyst. The resulting product is then further reacted with ethylene glycol diglycidyl ether to obtain ANE.
科学的研究の応用
ANE has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of ANE is in the treatment of cancer. Studies have shown that ANE has potent anti-cancer properties and can induce apoptosis in cancer cells. ANE has also been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
特性
IUPAC Name |
2-methoxy-1-[2-[2-(2-nitrophenoxy)ethoxy]ethoxy]-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-3-6-16-9-10-19(20(15-16)24-2)27-14-12-25-11-13-26-18-8-5-4-7-17(18)21(22)23/h3-5,7-10,15H,1,6,11-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQPZWXIXCEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B4942306.png)
![diethyl 3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4942318.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide](/img/structure/B4942322.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4942325.png)


![3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4942352.png)
![2-bromo-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4942360.png)

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline](/img/structure/B4942390.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4942394.png)


![allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4942409.png)